molecular formula C12H15ClN6O2 B4336141 N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4336141
M. Wt: 310.74 g/mol
InChI Key: GTJOUHUQJZJDHH-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring and an amide linkage, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by chlorination and subsequent amide formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of pyrazoline derivatives .

Scientific Research Applications

N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and amide linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-carbamoyl-1-ethylpyrazol-4-yl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6O2/c1-4-19-5-7(9(17-19)11(14)20)15-12(21)10-8(13)6(2)16-18(10)3/h5H,4H2,1-3H3,(H2,14,20)(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJOUHUQJZJDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C(=NN2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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